2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Description
2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C21H24N6 and its molecular weight is 360.465. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds that incorporate structures similar to the mentioned compound. For instance, studies have shown the synthesis of fused heterocyclic compounds, such as thiazolopyrimidines, tetrazolopyrimidine, and pyrrolothiazolopyrimidine derivatives, starting from related tetrahydropyrimidine derivatives. These synthesized compounds have been characterized using various spectroscopic techniques and investigated for their antioxidant activities (Salem et al., 2015). Similarly, the formation of new heterotetracyclic compounds via ring closure of related 2-amino-3-vinylpyridines demonstrates the compound's relevance in synthesizing complex molecular architectures (Ojea et al., 1993).
Antimicrobial and Antioxidant Activities
The derivative compounds synthesized from structures akin to the mentioned chemical have been tested for antimicrobial activity. For example, diamino derivatives of pyrano-[3,4-c]pyridines and similar tetrahydro-isoquinolines were synthesized and exhibited antimicrobial properties, which were confirmed through various testing methods (Paronikyan et al., 2018). This highlights the potential of such compounds in contributing to the development of new antimicrobial agents.
Molecular Docking and Biological Relevance
The structural complexity and diversity of compounds derived from or related to "2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile" allow for their use in molecular docking studies. These studies aim to understand the interaction between these synthesized compounds and biological targets, providing insights into their potential as therapeutic agents. For instance, some compounds have been evaluated for their estrogen receptor binding affinity and anti-proliferative activities against cancer cell lines, with molecular docking revealing favorable interactions with biological targets (Parveen et al., 2017).
Properties
IUPAC Name |
2-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-14-6-20(24-13-23-14)26-9-17-11-27(12-18(17)10-26)21-16(8-22)7-15-4-2-3-5-19(15)25-21/h6-7,13,17-18H,2-5,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJCUCJUHKDXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=C(C=C5CCCCC5=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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